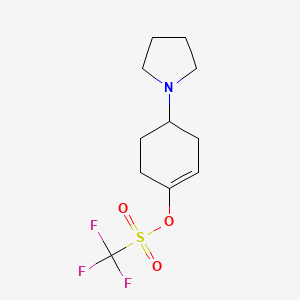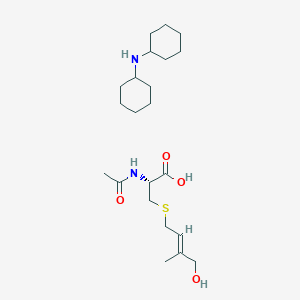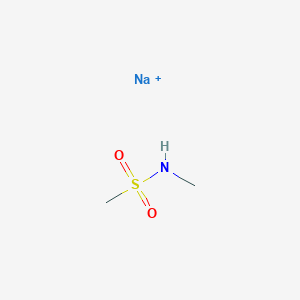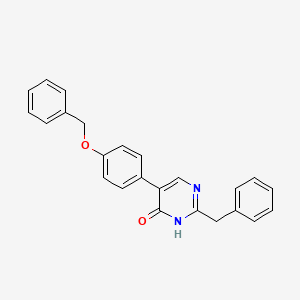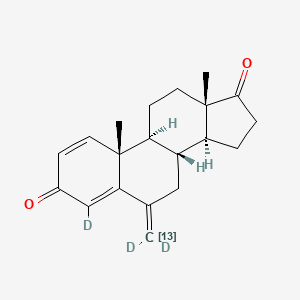
Exemestane-13C,D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exemestane-13C,D3 is a labeled compound of Exemestane, an aromatase inhibitor used primarily in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The labeling with carbon-13 and deuterium (D3) allows for detailed pharmacokinetic and metabolic studies, providing insights into the drug’s behavior in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Exemestane-13C,D3 involves the incorporation of carbon-13 and deuterium into the Exemestane molecule. This is typically achieved through multi-step organic synthesis, where specific carbon atoms are replaced with their isotopic counterparts. The reaction conditions often involve the use of deuterated solvents and reagents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and isotopic labeling of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to verify the compound’s structure and isotopic composition .
Analyse Des Réactions Chimiques
Types of Reactions
Exemestane-13C,D3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Exemestane-13C,D3 is extensively used in scientific research, particularly in:
Chemistry: Studying the compound’s reactivity and stability under various conditions.
Biology: Investigating its effects on cellular processes and metabolic pathways.
Medicine: Understanding its pharmacokinetics and pharmacodynamics in the treatment of breast cancer.
Industry: Developing new formulations and delivery methods for improved therapeutic outcomes
Mécanisme D'action
Exemestane-13C,D3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, leading to its permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are primarily related to estrogen synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anastrozole
- Letrozole
- Fulvestrant
Uniqueness
Exemestane-13C,D3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Unlike other aromatase inhibitors, the labeled version provides insights into the drug’s behavior in the body, making it invaluable for research purposes .
Propriétés
Formule moléculaire |
C20H24O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-4-deuterio-6-(dideuterio(113C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1D2,11D |
Clé InChI |
BFYIZQONLCFLEV-UGGPUEFQSA-N |
SMILES isomérique |
[2H]C1=C2C(=[13C]([2H])[2H])C[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C=CC1=O)C)C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
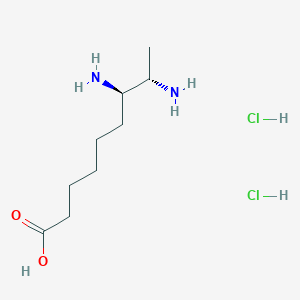
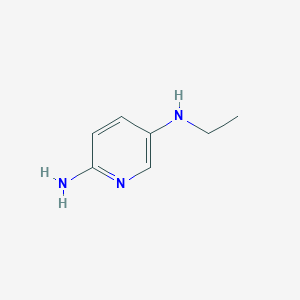
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
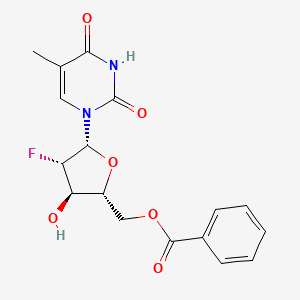
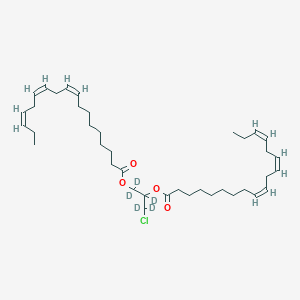
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
